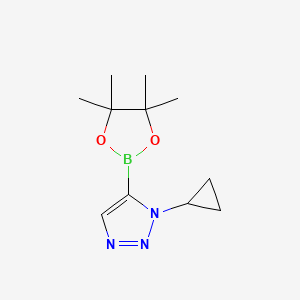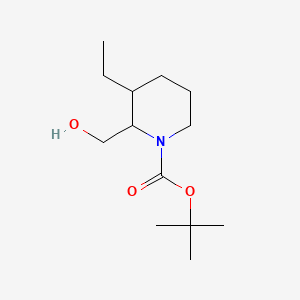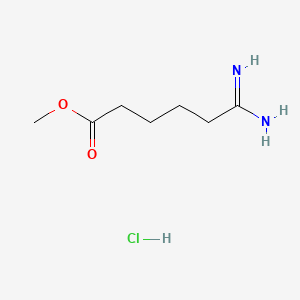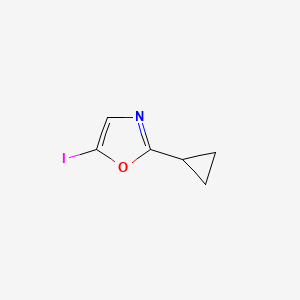
Lithium(1+)2,4-difluoro-3-methoxybenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is a chemical compound that combines the properties of lithium ions with a sulfonate group attached to a difluoromethoxybenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate typically involves the reaction of 2,4-difluoro-3-methoxybenzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate may involve large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate salts.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfinate salts.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonate
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonamide
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonic acid
Uniqueness
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H5F2LiO3S |
|---|---|
Peso molecular |
214.1 g/mol |
Nombre IUPAC |
lithium;2,4-difluoro-3-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H6F2O3S.Li/c1-12-7-4(8)2-3-5(6(7)9)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
GDVUYOGZFZNREG-UHFFFAOYSA-M |
SMILES canónico |
[Li+].COC1=C(C=CC(=C1F)S(=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)


![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)



![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)

![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)


